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STF-118804: Mechanism & Cellular Effects
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Compound Focus: STF-118804

CAS No.: 894187-61-2

Cat. No.: S548918

STF-118804 is a novel, highly specific nicotinamide phosphoribosyltransferase (NAMPT) inhibitor [1]
[2]. NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which is the primary source of NAD
biosynthesis in most mammalian tissues [1] [3]. By inhibiting NAMPT, STF-118804 depletes intracellular

NAD levels, leading to metabolic collapse and ultimately reduced cancer cell viability and growth [1].

The diagram below illustrates the core mechanism of action of STF-118804 and its downstream effects on

key cellular signaling pathways.
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This cascade of metabolic disruption and signaling pathway alteration results in potent anti-cancer effects

across various preclinical models [1] [4].

Quantitative Efficacy Data

The tables below summarize key quantitative findings from preclinical studies on STF-118804.

Table 1: In Vitro Efficacy of STF-118804 in Cancer Cell Lines
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Key Measured

Cancer Type Cell Line Assay Type Effect (IC50 or Reference
significant dose)
Pancreatic Ductal Panc-1, MTT (72 hours) Nanomolar range [1] [3]
Adenocarcinoma PaTu8988t, (Panc-1 & PaTu8988t
(PDAC) SU86.86, most sensitive)
Panc04.03
Pancreatic Ductal Panc-1, Trypan Blue / Reduced viable cell [1]
Adenocarcinoma PaTu8988t Sulforhodamine B count (nanomolar
(PDAC) (72 hours) range)
Pancreatic Ductal Panc-1, Soft Agar Colony Concentration- [1]
Adenocarcinoma PaTu8988t Formation (14 days) dependent reduction
(PDAC) in colony number
Acute Lymphoblastic  Pediatric ALL Cell Viability IC50: 3.1-32.3nM [2]
Leukemia (ALL) patient samples
Neuroblastoma NB1691 Trypan Blue / LDH Induced cytotoxicity [4]
Assay and apoptosis
Table 2: Measured Metabolic and Biochemical Changes Post-STF-118804 Treatment
] Treatment o
Parameter Measured Cell Line | Model . Key Findings Reference
Duration
NAD+ Levels Panc-1, PaTu8988t, 24 hours Concentration- [1]
SU86.86 dependent decrease
ATP Levels Panc-1, SU86.86 48 hours Significant time- [1]
dependent decrease
Glucose Uptake & Panc-1, PaTu8988t, Not Significantly reduced [1]
Lactate Excretion SU86.86 Specified
Pathway Multiple PDAC lines 48 hours Increased p-AMPK; [1]
Phosphorylation Decreased p-mTOR/p-
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. Treatment -
Parameter Measured Cell Line /| Model . Key Findings Reference
Duration
(AMPK, mTOR) P70S6K
In Vivo Tumor Growth  Mouse orthotopic 21 days Reduced tumor size [1]
PDAC model (Panc-
1)
In Vivo Tumor Growth  Mouse ALL xenograft  Not Inhibited tumor growth,  [2]
& Survival model Specified increased survival
In Vivo Tumor Growth  Mouse Not Blocked tumor growth [4]
neuroblastoma Specified
xenograft (NB1691)

Experimental Protocols

Below are detailed protocols for key experiments conducted with STF-118804, based on the information

available in the research.

Protocol 1: Measuring the Effect on NAD+ Levels In Vitro This protocol is central to confirming the

primary mechanism of action of STF-118804.

e Cell Lines Used: Pancreatic cancer lines (e.g., Panc-1, PaTu8988t, SU86.86) [1] or neuroblastoma
lines (e.g., NB1691) [4].
e Compound Preparation: Prepare a stock solution of STF-118804 in DMSO and aliquot for storage

at -20°C. Further dilute in cell culture medium for treatment [4].

Treatment: Incubate cells with varying concentrations of STF-118804 (e.g., 12.5 nM to 100 nM) for a
defined period, typically 24 hours [1].

NAD+ Extraction & Measurement: Lyse cells and use a deproteinization step. Measure NAD+ levels
colorimetrically or fluorometrically using a commercial NAD+/NADH assay kit, following the
manufacturer's protocol [1].

Critical Control: Use exogenous Nicotinamide Mononucleotide (NMN) to rescue NAD+ levels and
confirm the effect is on-target. Co-treatment with NMN should block the NAD+ depletion and the
subsequent decrease in cell viability [1].

Protocol 2: Assessing Cell Viability and Growth Inhibition (MTT and Clonogenic Assays)
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e Cell Seeding and Treatment: Seed cells in 96-well plates and allow to adhere. Treat with a
concentration gradient of STF-118804 for 72 hours [1] [3].

e MTT Assay: Add MTT reagent to each well and incubate to allow formazan crystal formation by
metabolically active cells. Solubilize the crystals and measure the absorbance at 570 nm. Calculate
the percentage of viable cells relative to the DMSO-treated control [1].

¢ Clonogenic (Soft Agar) Assay: This tests for anchorage-independent growth, a hallmark of
malignancy.

o Prepare a base layer of agar in culture medium in a well. Mix cells with a top layer of agar
medium containing the desired concentrations of STF-118804 and layer it over the base.

o Incubate the plates for 14 days, allowing colonies to form.

o Stain the plates with a crystal violet solution and manually count the number of colonies formed
under a microscope [1].

Protocol 3: In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Model

e Animal Model: Use immunodeficient mice (e.g., nude or SCID).

e Tumor Implantation: Orthotopically implant Panc-1 cells expressing a luciferase reporter (e.g., GFP-
luciferase) into the pancreas to model the native tumor microenvironment [1].

e Dosing Regimen: After tumor establishment, administer STF-118804 via a suitable route (e.g.,
intraperitoneal injection) for a period of 21 days. FK866, a first-generation NAMPT inhibitor, can be
used as a comparative control [1].

e Endpoint Analysis: Measure tumor size and/or weight at the end of the study. Tumor growth can
also be monitored non-invasively over time using bioluminescence imaging if luciferase-expressing
cells are used [1].

Research Applications & Synergistic Potential

The experimental data validates STF-118804 as a potent tool for pre-clinical research targeting NAMPT. Its

application extends beyond single-agent studies into investigating combination therapies.

Combination Therapy Research: STF-118804 has shown additive effects when combined with standard
chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models [1].
Furthermore, in neuroblastoma research, its combination with AKT or glycolytic pathway inhibitors
induced robust, greater-than-additive cell death [4]. This highlights its potential to sensitize cancer cells to

other treatments.

Targeting Cancer Stem Cells (CSCs): In an acute lymphoblastic leukemia model, STF-118804 effectively

targeted leukemia stem cells [2]. In neuroblastoma, it reduced the formation of neurospheres, which is a
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functional assay for cancer stem cell self-renewal [4]. This suggests its value in studying strategies to

eradicate this treatment-resistant cell population.

The workflow for designing a combination study is outlined below.

Define Research Goal: In Vitro Screening: Mechanistic Analysis: Validate in Disease-Relevant Model: In Vivo Efficacy: Identify Synergistic
E.g., Overcome Chemoresistance STF-118804 + Chemo/Targeted Agent NAD/ATP levels, Apoptosis, Pathway Modulation e.g., Stem Cell/Orthotopic Assay Combination Therapy in Xenograft Model Combination Regimen

Click to download full resolution via product page

Critical Considerations for Experimental Design

¢ Cell Line Variability: Sensitivity to STF-118804 varies between cancer types and even between lines
of the same cancer (e.g., SU86.86 was less sensitive than Panc-1) [1]. Preliminary IC50
determination is crucial.

¢ Rescue Experiments: Always include a rescue condition with exogenous NMN to confirm that
observed effects are specifically due to NAMPT inhibition and not off-target toxicity [1].

¢ Time-Dependent Effects: Key events like NAD+ depletion occur within 24 hours, but significant ATP
reduction and cell death may require 48-72 hours of exposure [1]. Design time-course experiments
accordingly.

¢ In Vivo Model Selection: Orthotopic models (e.g., tumor cells implanted in the pancreas) may
provide more clinically relevant efficacy data than subcutaneous models [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [STF-118804: Mechanism & Cellular Effects]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b548918#stf-118804-nad-

measurement-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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